molecular formula C34H29N3O7 B11643742 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B11643742
M. Wt: 591.6 g/mol
InChI Key: YKYVCFPAFSSBIX-UHFFFAOYSA-N
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Description

1-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE is a complex organic compound featuring multiple functional groups, including isoindole and quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoyl chloride . This intermediate can then be reacted with other reagents under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states of the isoindole and quinoline moieties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

1-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOATE is unique due to its combination of isoindole and quinoline derivatives, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C34H29N3O7

Molecular Weight

591.6 g/mol

IUPAC Name

[1-[3-(1,3-dioxoisoindol-2-yl)propanoyl]-2,2,4-trimethylquinolin-6-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C34H29N3O7/c1-20-19-34(2,3)37(28(38)14-16-35-30(40)22-8-4-5-9-23(22)31(35)41)27-13-12-21(18-26(20)27)44-29(39)15-17-36-32(42)24-10-6-7-11-25(24)33(36)43/h4-13,18-19H,14-17H2,1-3H3

InChI Key

YKYVCFPAFSSBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O)(C)C

Origin of Product

United States

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